molecular formula C9H10N4S B1178840 Nedd1 protein CAS No. 155982-08-4

Nedd1 protein

Cat. No.: B1178840
CAS No.: 155982-08-4
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Description

NEDD1 (Neural Precursor Cell Expressed Developmentally Down-Regulated Protein 1) is a WD40 repeat-containing protein essential for microtubule nucleation and mitotic spindle assembly. It interacts with the γ-tubulin ring complex (γ-TuRC) to target it to centrosomes and spindles, facilitating microtubule organization during cell division . Depletion of NEDD1 disrupts γ-TuRC localization, leading to defective spindle formation and mitotic arrest . NEDD1 is phosphorylated at residues like S460 and T550 by kinases such as Plk1, which regulates its spindle localization and interaction with γ-TuRC . Beyond mitosis, NEDD1 is implicated in cancer progression, with overexpression linked to poor prognosis, immune evasion, and drug resistance in lung adenocarcinoma (LUAD) and other solid tumors .

Properties

CAS No.

155982-08-4

Molecular Formula

C9H10N4S

Synonyms

Nedd1 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Proteins

Structural Homologs and Orthologs

Table 1: Structural Features of NEDD1 and Homologs
Protein Species Domains Key Features Role in Microtubule Organization
NEDD1 Homo sapiens 7 WD40 repeats, coiled-coil Binds γ-TuRC; Plk1 phosphorylation sites (S460, T550) Centrosomal/spindle γ-TuRC targeting
GCP-WD Xenopus laevis WD40 repeats Animal homolog of NEDD1; mediates γ-TuRC-MT interaction Centrosome-dependent MT nucleation
At NEDD1 Arabidopsis 6 WD40 repeats, coiled-coil Plant homolog; interacts with γ-TuRC homologs Spindle and phragmoplast MT organization
zNEDD1 Danio rerio 7 WD40 repeats Zebrafish ortholog; critical for embryonic development Neural and tissue morphogenesis
  • Evolutionary Insights : NEDD1 homologs are absent in yeasts but conserved in plants and animals, suggesting an ancestral role in multicellular organisms .
  • Functional Divergence : While human NEDD1 is phosphorylated by Plk1 for spindle localization, plant At NEDD1 lacks these phosphorylation sites, indicating divergent regulatory mechanisms .

Functional Partners and Competing Proteins

Table 2: Interaction Partners and Competing Pathways
Protein Interaction with NEDD1 Functional Overlap/Divergence
Plk1 Phosphorylates NEDD1 at S460 and T550 Regulates spindle localization; T550 phosphorylation is critical for centrosomal γ-TuRC activity
CEP192 Binds NEDD1; modulates mitotic phosphorylation Cooperates in γ-TuRC recruitment; CEP192 depletion mimics NEDD1 loss
γ-TuRC Direct binding via WD40 repeats NEDD1 is essential for γ-TuRC targeting, unlike other γ-TuRC adapters (e.g., CDK5RAP2)
CDK2 Positively correlated expression in LUAD Co-regulates cell cycle progression; NEDD1 knockdown reduces CDK2 activity
  • Disease Context : NEDD1 overexpression in LUAD correlates with elevated CDK2 and cyclin D1, driving G1/S transition and chemoresistance, whereas Plk1 inhibitors show broader anti-mitotic effects .

Disease Associations Compared to Related Proteins

Table 3: Roles in Cancer and Therapeutic Potential
Protein Cancer Type Prognostic Value Mechanism Therapeutic Targeting Status
NEDD1 LUAD, breast, liver Poor survival (HR = 1.8–2.3) Promotes immune evasion, drug resistance via PD-L1 upregulation Preclinical (siRNA/shRNA models)
Plk1 Pan-cancer Poor differentiation, metastasis Drives mitotic progression and genomic instability Phase III trials (volasertib)
CEP192 Breast, ovarian Limited data Modulates centrosome amplification Experimental
  • Immune Microenvironment : NEDD1-high LUAD tumors show increased T-cell exhaustion markers (e.g., PD-1, CTLA-4), unlike Plk1-associated cancers .
  • Therapeutic Resistance: NEDD1 knockdown sensitizes LUAD cells to cisplatin, while Plk1 inhibition synergizes with taxanes .

Key Research Findings and Discrepancies

  • Phylogenetic Conservation : Zebrafish zNEDD1 shares 78% identity with human NEDD1 but has unique neural-specific expression during embryogenesis .

Q & A

Q. What is the role of NEDD1 in microtubule nucleation and spindle assembly?

NEDD1 facilitates microtubule nucleation by recruiting γ-tubulin ring complexes (γ-TuRCs) to microtubule-organizing centers (MTOCs), such as centrosomes and spindle poles. It acts as an adaptor protein, binding γ-TuRC via its C-terminal domain and tethering it to MTOCs through WD40 repeats . Key methodologies to study this include:

  • Immunofluorescence microscopy to visualize NEDD1 localization on spindles and phragmoplasts .
  • CRISPR/Cas9 knockout models to assess mitotic defects (e.g., aberrant spindle formation) in NEDD1-depleted cells .

Q. Which interaction partners regulate NEDD1 activity during the cell cycle?

NEDD1 interacts with Plk1 and Cdk1 , which sequentially phosphorylate NEDD1 to modulate its binding to γ-TuRC. Plk1 phosphorylates NEDD1 at T382, S397, S426, and S637, enabling γ-TuRC recruitment . Experimental approaches include:

  • GST pull-down assays combined with mass spectrometry to identify binding partners .
  • Kinase inhibition assays (e.g., using BI 2536 for Plk1) to study phosphorylation-dependent interactions .

Q. How does NEDD1 expression differ between normal and tumor tissues?

NEDD1 is overexpressed in lung adenocarcinoma (LUAD), correlating with advanced tumor stage (I–IV) and poor survival. Normal tissues show minimal expression. Validated methods include:

  • Immunohistochemistry (IHC) using monoclonal antibodies (e.g., Abnova 3H7) .
  • RNA-seq and Cox regression analysis to link NEDD1 levels to clinical outcomes (HR = 1.45, p < 0.001) .

Q. What structural domains are critical for NEDD1 function?

The WD40 β-propeller domain mediates protein-protein interactions (e.g., with γ-TuRC), while the C-terminal domain binds γ-TuRC components. Structural studies use:

  • Phylogenetic analysis of WD40 repeats across species (e.g., Arabidopsis, human, Drosophila) .
  • Site-directed mutagenesis to disrupt specific phosphorylation sites (e.g., T550) .

Q. What are standard methods to detect NEDD1 in cellular assays?

  • Western blotting with antibodies targeting human NEDD1 (UniProt Q8NHV4) .
  • Co-immunoprecipitation (Co-IP) to confirm interactions with γ-tubulin or Plk1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in NEDD1’s role across species?

In Arabidopsis, NEDD1 is essential for spindle assembly but dispensable for γ-TuRC recruitment to centrosomes, unlike in humans . Strategies include:

  • Comparative studies using multiple models (e.g., mammalian cells, Xenopus, plants) .
  • Live-cell imaging to track γ-TuRC localization in NEDD1-knockout systems .

Q. What experimental designs address variability in NEDD1’s survival correlation data?

Survival analyses (e.g., Cox models) often show conflicting HR values due to cohort heterogeneity. Mitigate this by:

  • Multivariate regression adjusting for confounders (e.g., tumor stage, age) .
  • Meta-analysis of TCGA and GEO datasets to validate prognostic significance .

Q. How does phosphorylation regulate NEDD1’s interaction with γ-TuRC?

Cdk1 primes NEDD1 at T550, enabling Plk1-mediated phosphorylation and γ-TuRC binding. Key techniques:

  • Phospho-specific antibodies to detect phosphorylation states .
  • In vitro kinase assays with recombinant Cdk1/Plk1 and NEDD1 fragments .

Q. What genetic approaches are optimal for studying NEDD1 loss-of-function?

  • Haploid mutagenesis in Arabidopsis to bypass gametophytic lethality .
  • Conditional knockouts (e.g., Cre-loxP) in mammalian systems to study tissue-specific effects .

Q. How to analyze NEDD1’s role in non-centrosomal MTOCs?

NEDD1 localizes to acentrosomal MTOCs (e.g., spindle poles) in plants. Use:

  • Super-resolution microscopy to map NEDD1-γ-TuRC complexes .
  • RNAi depletion in Drosophila S2 cells to assess MTOC integrity .

Methodological Considerations for Data Interpretation

  • Technical variability : Account for antibody sensitivity (e.g., validate with GST-NEDD1 fusion protein preabsorption) .
  • Biological replicates : Use ≥3 replicates in qPCR/Western blotting to address expression variability .
  • Phylogenetic artifacts : Root trees with outgroups (e.g., COP1) to avoid misclassifying WD40 homologs .

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